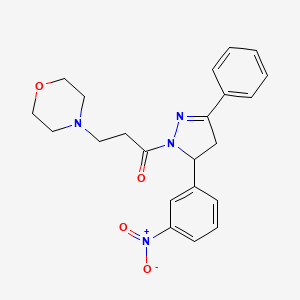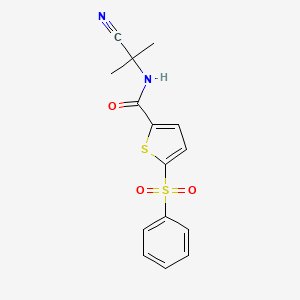
5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in its various applications is not fully understood. In organic electronics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is believed to facilitate charge transport by forming a highly ordered crystalline structure. In photovoltaics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is believed to absorb light and transfer electrons to the electrode, generating a current. In medicine, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is believed to inhibit the growth of cancer cells by interfering with their ability to divide and proliferate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in vivo have not been extensively studied. However, in vitro studies have shown that 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the high cost of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide may limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research on 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide. One direction is to further investigate its potential applications in medicine, particularly as an anticancer agent. Another direction is to explore its potential as a sensitizer in other types of solar cells, such as perovskite solar cells. Additionally, further research is needed to fully understand the mechanism of action of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in its various applications, which could lead to the development of more efficient and effective materials.
合成法
The synthesis of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide involves the reaction of 2-bromo-5-nitrothiophene with 2-amino-2-methylpropanenitrile in the presence of a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to form 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide. The synthesis of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
科学的研究の応用
5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and medicine. In organic electronics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been used as a building block for the synthesis of semiconducting materials with high charge mobility. In photovoltaics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been used as a sensitizer in dye-sensitized solar cells, where it absorbs light and transfers electrons to the electrode. In medicine, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
5-(benzenesulfonyl)-N-(2-cyanopropan-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-15(2,10-16)17-14(18)12-8-9-13(21-12)22(19,20)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHYURJIDMAJEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC=C(S1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


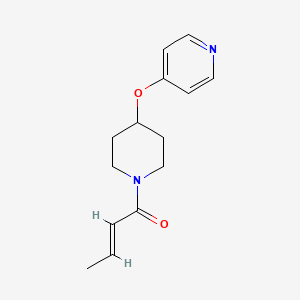
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2389722.png)

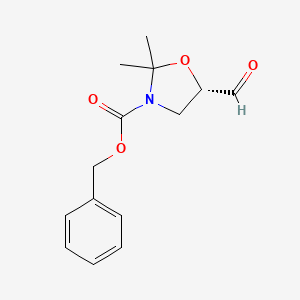


![7-[(E)-but-2-enyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2389729.png)
![1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2389730.png)
![N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2389732.png)
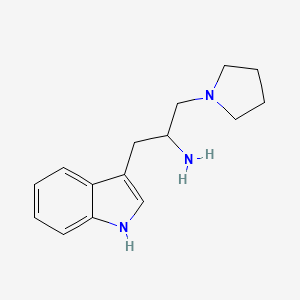
![1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2389737.png)
![2-Mercaptobenzo[D]oxazole-6-carboxylic acid](/img/structure/B2389740.png)
